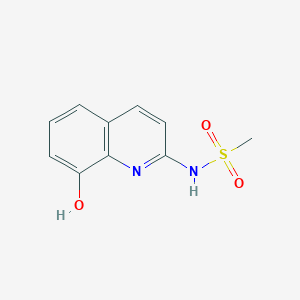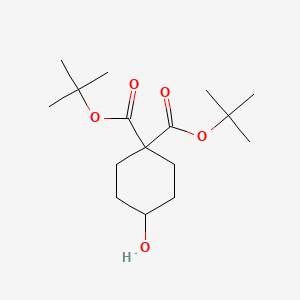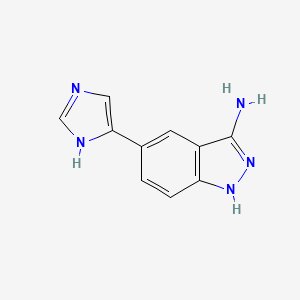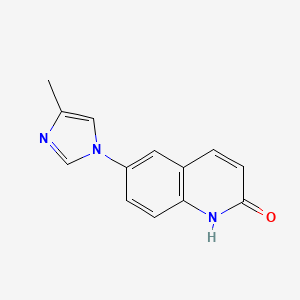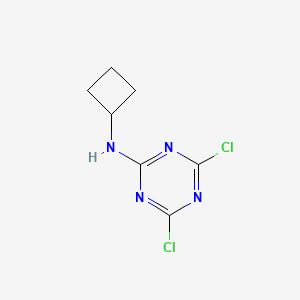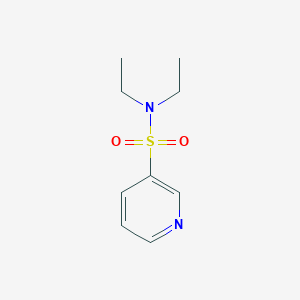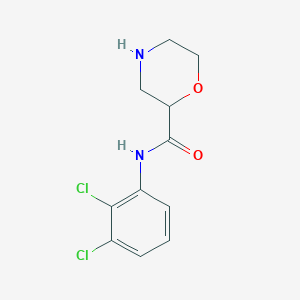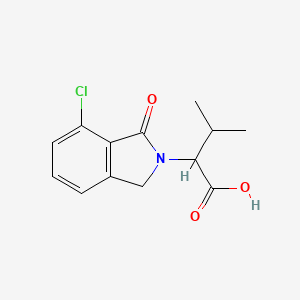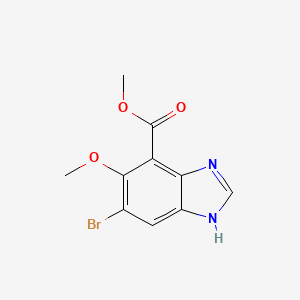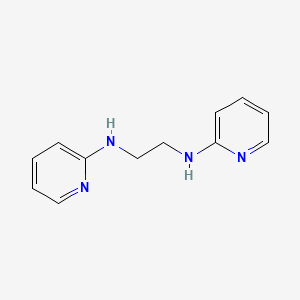
N,N'-bis(pyridin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C14H18N4. It is a colorless to pale yellow solid that is soluble in water and can form complexes with metal ions. This compound is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of pyridine-2-carboxaldehyde with ethylenediamine. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-bis(pyridin-2-yl)ethane-1,2-diamine follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions[][3].
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives[][3].
Aplicaciones Científicas De Investigación
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N,N’-bis(pyridin-2-yl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The compound’s molecular targets include metal ions such as copper, nickel, and zinc, which are essential for its catalytic activity[5][5].
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with additional methyl groups.
N,N’-bis(pyridin-2-yl)benzylideneethane-1,2-diamine: Contains a benzylidene group instead of ethane.
Uniqueness
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This stability makes it particularly useful in catalytic applications and in the study of metalloproteins .
Propiedades
Número CAS |
39643-08-8 |
|---|---|
Fórmula molecular |
C12H14N4 |
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
N,N'-dipyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C12H14N4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h1-8H,9-10H2,(H,13,15)(H,14,16) |
Clave InChI |
WZNXJKCIJMLBAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NCCNC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
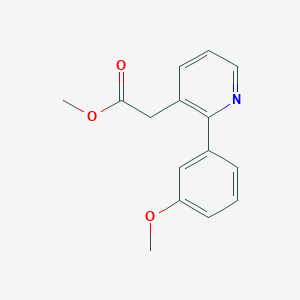

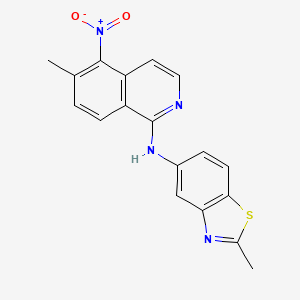
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
